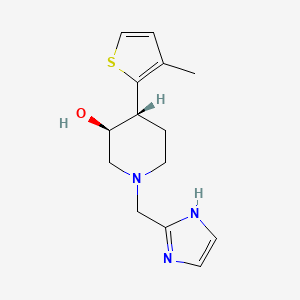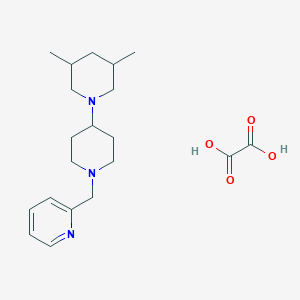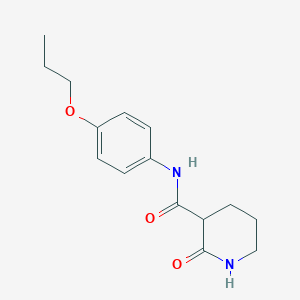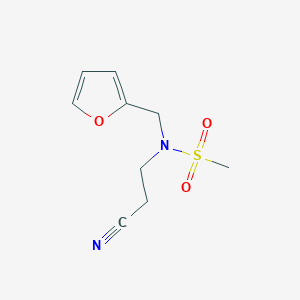
N~1~-(4-chlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
描述
N~1~-(4-chlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as C646, is a small molecule inhibitor of the histone acetyltransferase protein p300/CBP-associated factor (PCAF). It has been found to have potential applications in cancer therapy and other diseases related to abnormal gene expression.
作用机制
N~1~-(4-chlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the activity of PCAF by binding to its active site and preventing the transfer of acetyl groups to target proteins. This leads to a decrease in the acetylation of histones and other proteins, which can alter gene expression and inhibit cancer cell growth. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines and chemokines, which can contribute to the development of various diseases, including cancer, autoimmune disorders, and chronic inflammation. This compound has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and neurotoxins.
实验室实验的优点和局限性
One advantage of using N~1~-(4-chlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for PCAF. This allows researchers to study the effects of inhibiting PCAF without affecting other histone acetyltransferase proteins. Additionally, this compound has been shown to have low toxicity, making it a safe and effective tool for studying gene expression and cancer cell growth.
One limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell cultures or animal models. Additionally, this compound has poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on N~1~-(4-chlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and specific inhibitors of PCAF, which could lead to more effective cancer therapies. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its anti-tumor effects. Finally, there is growing interest in the use of this compound for the treatment of other diseases beyond cancer, including autoimmune disorders and neurodegenerative diseases.
科学研究应用
N~1~-(4-chlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in cancer. It has been found to inhibit the growth and proliferation of various cancer cells, including breast, lung, colon, and prostate cancer cells. This compound works by inhibiting the activity of p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT) protein that plays a crucial role in regulating gene expression. By inhibiting PCAF, this compound can prevent the acetylation of histones and other proteins, leading to changes in gene expression and ultimately inhibiting cancer cell growth.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-methoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-16-6-4-3-5-15(16)20(25(2,22)23)12-17(21)19-11-13-7-9-14(18)10-8-13/h3-10H,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFCDCAMXUFALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B3969366.png)
![N-[4-(acetylamino)phenyl]-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B3969372.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3969380.png)

![1-(1-bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3969394.png)

![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3969401.png)
![1-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]azepane](/img/structure/B3969409.png)
![1-phenyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3969412.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B3969415.png)


![7-[(2-chloro-2-propen-1-yl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3969448.png)